molecular formula C28H32N4O B13134796 3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one

3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one

Cat. No.: B13134796
M. Wt: 440.6 g/mol
InChI Key: IZMKORMILSHVFE-UHFFFAOYSA-N
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Description

3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one is a complex organic compound belonging to the class of imidazo[1,2-a]pyrimidines This compound is characterized by its intricate structure, which includes multiple benzyl groups and a decahydrobenzo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one typically involves multistep reactions. One common approach is the alkylation of 3,6-dibenzyl-s-tetrazine with methyl iodide after treatment with lithium diisopropylamide (LDA) in tetrahydrofuran (THF). This reaction yields a mixture of 3-benzyl-6-(α-methylbenzyl)- and 3,6-bis(α-methylbenzyl)-s-tetrazines, which can be separated by chromatography . Further treatment with potassium hydroxide in benzyl alcohol leads to the formation of the desired imidazo[1,2-a]pyrimidine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dibenzyl-s-tetrazine: A precursor in the synthesis of the target compound.

    Imidazo[1,2-a]pyrimidines:

    Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with comparable chemical properties.

Uniqueness

3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one is unique due to its specific structural arrangement and the presence of multiple benzyl groups

Properties

Molecular Formula

C28H32N4O

Molecular Weight

440.6 g/mol

IUPAC Name

5-benzyl-9-[(3-methylphenyl)methyl]-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10-dien-8-one

InChI

InChI=1S/C28H32N4O/c1-20-8-7-11-22(16-20)18-31-27(33)23-19-30(17-21-9-3-2-4-10-21)15-14-25(23)32-26-13-6-5-12-24(26)29-28(31)32/h2-4,7-11,16,24,26H,5-6,12-15,17-19H2,1H3

InChI Key

IZMKORMILSHVFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NC6C5CCCC6

Origin of Product

United States

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